Farnesyl thiopyrophosphate

Undecaprenyl pyrophosphate synthase inhibition Antibacterial target validation Prenyltransferase kinetics

Farnesyl thiopyrophosphate (also known as FsPP, FSPP, or farnesyl thiodiphosphate; CAS 106153-12-2) is a synthetic sesquiterpenoid analogue of the native isoprenoid donor farnesyl pyrophosphate (FPP) in which the bridging oxygen of the pyrophosphate moiety is replaced by a sulfur atom. This single-atom substitution (O → S) converts the labile O–P bond into a significantly more hydrolysis-resistant S–P bond, endowing FsPP with markedly enhanced chemical stability in aqueous enzymatic assay conditions.

Molecular Formula C15H28O6P2S
Molecular Weight 398.4 g/mol
CAS No. 106153-12-2
Cat. No. B033650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl thiopyrophosphate
CAS106153-12-2
Synonymsfarnesyl thiodiphosphate
farnesyl thiopyrophosphate
FsPP cpd
Molecular FormulaC15H28O6P2S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C
InChIInChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
InChIKeyMYMLCRQRXFRQGP-YFVJMOTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Thiopyrophosphate (CAS 106153-12-2): A Hydrolysis-Resistant Isoprenoid Probe for Prenyltransferase Research and Drug Discovery


Farnesyl thiopyrophosphate (also known as FsPP, FSPP, or farnesyl thiodiphosphate; CAS 106153-12-2) is a synthetic sesquiterpenoid analogue of the native isoprenoid donor farnesyl pyrophosphate (FPP) in which the bridging oxygen of the pyrophosphate moiety is replaced by a sulfur atom [1]. This single-atom substitution (O → S) converts the labile O–P bond into a significantly more hydrolysis-resistant S–P bond, endowing FsPP with markedly enhanced chemical stability in aqueous enzymatic assay conditions [2]. The compound serves as a critical mechanistic probe and competitive inhibitor for multiple classes of prenyltransferase enzymes—including undecaprenyl pyrophosphate synthase (UPPS), farnesyl diphosphate synthase (FPPS), geranylgeranyl pyrophosphate synthase (GGPPs), and dehydrosqualene synthase (CrtM)—and has been co-crystallized in complex with at least six distinct protein targets deposited in the Protein Data Bank [3][4][5].

Why FPP, Geranyl Thiopyrophosphate, or Other Isoprenoid Analogues Cannot Replace Farnesyl Thiopyrophosphate


Despite sharing a common farnesyl hydrocarbon scaffold with FPP, farnesyl thiopyrophosphate occupies a distinct functional niche that no single commercially available analogue can replicate. FPP (CAS 13058-04-3) is rapidly hydrolyzed under typical biochemical assay conditions (allylic O–P bond half-life ~2 h in 0.2% TFA), rendering it unsuitable for applications requiring prolonged incubation, peptide sequencing, or photoaffinity labeling [1]. Geranyl thiopyrophosphate (GsPP, C10), the closest thiodiphosphate analogue commercially available, displays a substantially weaker competitive inhibition constant (Ki = 24.8 μM against avian FPPS) compared to the sub-micromolar affinity of FsPP for multiple prenyltransferase targets [2]. Benzophenone-based photoactivatable FPP analogues, while useful for photoaffinity labeling, require synthetic phosphonate linkages to achieve stability and lack the native thiopyrophosphate's unique coordination geometry with catalytic Mg²⁺ ions observed in multiple X-ray co-crystal structures [3]. FsPP's combination of hydrolytic stability, sub-micromolar target affinity, and ability to conformationally trap prenyltransferases in discrete catalytic states cannot be simultaneously achieved by any single FPP analogue class [4].

Quantitative Comparator Evidence for Farnesyl Thiopyrophosphate (FsPP) Relative to Key Analogues and Alternatives


FsPP Exhibits Sub-Micromolar Competitive Inhibition of E. coli UPPS with 10⁷-Fold Slower Catalytic Turnover Than the Native Substrate FPP

FsPP acts as a potent competitive inhibitor of Escherichia coli undecaprenyl pyrophosphate synthase (UPPS), a validated antibacterial target in peptidoglycan biosynthesis. The thiopyrophosphate analogue displays a Ki value of 0.2 μM against E. coli UPPS, placing it in the same affinity range as the native substrate FPP (Km = 0.3 μM) [1]. However, FsPP serves as an exceptionally poor substrate: its kcat value of 3.1 × 10⁻⁷ s⁻¹ is approximately 10⁷-fold (ten-million-fold) smaller than the kcat of FPP (2.1 s⁻¹) measured under identical conditions [2]. This combination—near-native binding affinity coupled with negligible turnover—makes FsPP a uniquely powerful dead-end inhibitor for trapping the enzyme–substrate complex in kinetic and structural studies. In contrast, the shorter-chain analogue geranyl thiopyrophosphate (GsPP) exhibits a Ki of 24.8 μM against avian FPPS, representing a ~124-fold weaker inhibition constant [3]. The IC₅₀ of FsPP against E. coli UPPS was independently confirmed using a fluorescent substrate analogue (MANT-O-GPP) in a real-time chain elongation assay, further validating its utility as a reference inhibitor for assay development [4].

Undecaprenyl pyrophosphate synthase inhibition Antibacterial target validation Prenyltransferase kinetics

The Thiopyrophosphate (S–P) Bridge in FsPP Confers Superior Hydrolytic Stability Compared to the Native Allylic O–P Diphosphate Linkage in FPP

The bridging oxygen-to-sulfur substitution in FsPP fundamentally alters the hydrolytic lability profile compared to the native FPP scaffold. Allylic diphosphates such as FPP and GPP contain a labile C–O bond at position C-1; treatment with standard peptide analysis conditions (H₂O/CH₃CN containing 0.2% TFA) results in hydrolysis of the allylic diphosphate with a half-life of approximately 2 hours [1]. This rapid degradation makes ³²P-labeled FPP impractical for photoaffinity labeling applications requiring tryptic digestion and subsequent peptide sequencing [2]. FsPP, by virtue of its thiopyrophosphate (P–S–P) bridge, is characterized in the primary literature as possessing a 'much less labile' linkage that resists hydrolysis under the same aqueous assay conditions [3]. While the exact half-life of FsPP has not been reported in a direct side-by-side measurement with FPP using identical conditions, the qualitative stability advantage is a consistent and explicit claim across the mechanistic enzymology literature and is mechanistically rationalized by the greater bond strength of the P–S bond relative to the P–O bond in the allylic position [4]. This stability advantage is particularly relevant when compared to photoactivatable benzophenone-based FPP analogues: the ether-linked variants (2a, 2b) retain the labile C-1–O bond and suffer from the same ~2-hour half-life limitation, necessitating the development of stable phosphonate (C–P) variants as an alternative solution [5].

Chemical stability Enzymatic assay compatibility Thiophosphate hydrolysis resistance

FsPP Traps UPPS in a Distinct Conformational State: Stopped-Flow FRET Reveals Arrest of Catalytic Conformational Changes Not Observed with FPP

In a direct stopped-flow fluorescence comparison, mixing the E·FPP complex with IPP and Mg²⁺ produced a three-phase protein intrinsic fluorescence change: a fast phase attributed to IPP binding, followed by two slower phases corresponding to the chain elongation conformational change and product release [1]. In contrast, when the E·FsPP complex was mixed with IPP under identical conditions, only the fastest (IPP-binding) phase was observed, and the two slower conformational-change phases were completely absent [2]. This demonstrates that FsPP binding arrests UPPS in a pre-catalytic conformation, preventing the α3-helix movement (involving Trp-91) that normally accompanies processive chain elongation [3]. This conformational trapping property is unique among commercially available FPP analogues. Neither native FPP (which proceeds through the full catalytic cycle), nor the shorter-chain GsPP (which acts as a slow substrate rather than a conformational lock), nor benzophenone-based photoactivatable analogues (which require UV activation for covalent attachment) provide this real-time, reversible conformational arrest capability [4].

Conformational trapping Stopped-flow fluorescence Enzyme mechanism Protein dynamics

FsPP Has Been Co-Crystallized with Six Distinct Prenyltransferase Targets, Providing a Structurally Validated Scaffold for Fragment-Based Drug Design Across Multiple Therapeutic Indications

FsPP is one of the most broadly co-crystallized isoprenoid analogue ligands in the Protein Data Bank, with deposited structures in complex with at least six distinct prenyltransferase enzymes spanning multiple organisms and therapeutic target classes: (1) E. coli UPPS (PDB 1X06, 1.90 Å resolution) [1]; (2) human squalene synthase (SQS, PDB 3WEF) [2]; (3) Staphylococcus aureus dehydrosqualene synthase/CrtM (PDB 3W7F, 2.25 Å) [3]; (4) Saccharomyces cerevisiae geranylgeranyl pyrophosphate synthase (GGPPs) [4]; (5) Bacillus subtilis PcrB heptaprenylglyceryl phosphate synthase (PDB 3VZZ) [5]; and (6) LimF prenyltransferase (PDB 8JE4) [6]. In each structure, the thiopyrophosphate moiety coordinates the essential catalytic Mg²⁺ ion(s) in a geometry closely mimicking that of the native FPP substrate, while the hydrolytic stability of the S–P bond prevents catalytic turnover during crystallization [7]. For comparison, while numerous bisphosphonate inhibitors have been co-crystallized with FPPS (e.g., risedronate, zoledronate), these nitrogen-containing bisphosphonates bind in a fundamentally different geometry that often involves three Mg²⁺ ions and a distinct conformational state not representative of the Michaelis complex [8]. Benzophenone-based FPP analogues have been co-crystallized with rat protein farnesyltransferase (PFTase), but only a single target structure is available [9]. The breadth of FsPP co-crystal structures across phylogenetically diverse prenyltransferases makes it a uniquely versatile tool for comparative structural biology and pan-prenyltransferase inhibitor development.

X-ray crystallography Structure-based drug design Fragment screening Antibacterial Antifungal

FsPP Serves as a Validated Reference Inhibitor for Fluorescence-Based High-Throughput Screening Assays Targeting UPPS

FsPP has been validated as a reference inhibitor in a fluorescence-based real-time assay for UPPS activity developed as an environmentally friendly alternative to radiolabeled substrate methods [1]. In this assay, the fluorescent FPP analogue MANT-O-GPP (Km = 1.1 μM, kcat = 1.0 s⁻¹) serves as the substrate, and its emission fluorescence intensity at 420 nm increases during chain elongation, enabling continuous real-time monitoring [2]. FsPP was used to confirm the assay's ability to detect UPPS inhibition, establishing its IC₅₀ as a benchmark value for comparing novel inhibitor candidates [3]. While bisphosphonate drugs such as risedronate and zoledronate are potent FPPS inhibitors (Ki values in the low nanomolar range), they primarily target human FPPS and show variable activity against bacterial UPPS due to structural differences in the active site [4]. FsPP, by contrast, has demonstrated cross-species activity against both bacterial UPPS and eukaryotic prenyltransferases, making it a more broadly applicable reference compound for inhibitor screening across target organisms [5]. This contrasts with bisphosphonate inhibitors, which often require species-specific optimization due to divergent active-site architectures.

High-throughput screening Fluorescence assay Drug discovery UPPS inhibitor

FsPP Enables Structural Characterization of the S. aureus Virulence Target CrtM, Facilitating Anti-Virulence Drug Discovery Not Achievable with FPP Alone

The C(30) carotenoid dehydrosqualene synthase (CrtM) from Staphylococcus aureus catalyzes the first committed step in staphyloxanthin biosynthesis, a golden carotenoid pigment that confers resistance to reactive oxygen species and is critical for bacterial virulence [1]. FsPP was used to determine the co-crystal structure of CrtM at 1.58 Å resolution (PDB 3W7F, later re-deposited at 2.25 Å), revealing structural similarity to human squalene synthase (SQS) and providing a structural template for designing selective CrtM inhibitors that spare human SQS [2]. This structural work directly enabled the discovery that cholesterol biosynthesis inhibitors (statins and bisphosphonates) can block S. aureus virulence by targeting CrtM, a finding published in Science [3]. FsPP was selected for this structural study precisely because its non-hydrolyzable thiopyrophosphate linkage prevents catalytic turnover during crystallization, allowing the enzyme–substrate analogue complex to be trapped in a conformation representative of the Michaelis complex [4]. In contrast, native FPP would undergo condensation to form presqualene diphosphate or dehydrosqualene during the crystallization time course, precluding structure determination of the substrate-bound state [5]. This application exemplifies how FsPP's unique combination of structural fidelity to FPP and catalytic inertness enables structural biology experiments that are infeasible with the native substrate.

Anti-virulence therapeutics Staphylococcus aureus Dehydrosqualene synthase Staphyloxanthin biosynthesis

Prioritized Research and Procurement Scenarios for Farnesyl Thiopyrophosphate Based on Quantitative Differentiation Evidence


Structural Biology: Co-Crystallization of Prenyltransferase Enzymes in the Substrate-Bound Conformation

When the research objective is to determine the X-ray crystal structure of a prenyltransferase in complex with its farnesyl substrate, FsPP is the ligand of choice over native FPP. As demonstrated for E. coli UPPS (PDB 1X06, 1.90 Å), S. aureus CrtM (PDB 3W7F, 2.25 Å), human squalene synthase (PDB 3WEF), and S. cerevisiae GGPPs, FsPP's non-hydrolyzable thiopyrophosphate linkage prevents catalytic turnover during the crystallization time course while preserving the native Mg²⁺ coordination geometry [1]. Native FPP would be consumed by the enzyme during crystal growth, precluding structure determination of the Michaelis complex [2]. For laboratories pursuing fragment-based drug discovery against any prenyltransferase target, FsPP provides a validated starting scaffold with documented binding poses across multiple phylogenetically diverse enzymes.

Enzymology: Kinetic and Conformational Trapping Studies of Cis-Prenyltransferases Using Stopped-Flow Spectroscopy

Investigators seeking to dissect the individual kinetic steps of prenyltransferase catalysis should select FsPP for its unique ability to arrest the enzyme in a pre-catalytic conformation. Stopped-flow fluorescence experiments with E. coli UPPS showed that E·FPP mixed with IPP produces three distinct kinetic phases (IPP binding, conformational change, product release), whereas E·FsPP mixed with IPP produces only the first phase, effectively 'freezing' the enzyme before the conformational transition required for chain elongation [3]. This property, demonstrated through intrinsic tryptophan fluorescence quenching of Trp-91 in UPPS [4], cannot be replicated with native FPP, with the shorter-chain analogue GsPP (which acts as a slow substrate rather than a conformational lock), or with bisphosphonate inhibitors (which bind in a distinct geometry involving additional Mg²⁺ ions).

Anti-Virulence Drug Discovery: Structure-Guided Design of CrtM Inhibitors for MRSA and Multidrug-Resistant S. aureus

For programs targeting staphyloxanthin biosynthesis as a novel anti-virulence strategy against methicillin-resistant Staphylococcus aureus (MRSA), FsPP is the structurally validated ligand for CrtM co-crystallization and inhibitor design. The FsPP–CrtM co-crystal structure (PDB 3W7F) revealed structural homology to human SQS, enabling the rational design of species-selective inhibitors that block S. aureus virulence without inhibiting human cholesterol biosynthesis [5]. This structural insight, published in Science, directly led to the discovery that existing FDA-approved cholesterol-lowering drugs can function as anti-virulence agents against S. aureus [6]. FsPP remains the only commercially available ligand with a deposited co-crystal structure in complex with CrtM.

High-Throughput Screening Assay Development: Fluorescence-Based UPPS Inhibitor Screening

For groups establishing fluorescence-based HTS assays for UPPS inhibitor discovery, FsPP serves as a validated positive control inhibitor with confirmed activity in the MANT-O-GPP real-time fluorescence assay [7]. The assay enables continuous monitoring of UPPS chain elongation without radioactivity, and FsPP's IC₅₀ in this format has been documented, providing a benchmark for comparing novel inhibitor candidates [8]. This application is particularly relevant for antibacterial drug discovery programs targeting the peptidoglycan biosynthesis pathway in Gram-negative pathogens, where UPPS is an essential and druggable target.

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